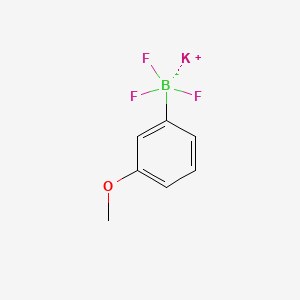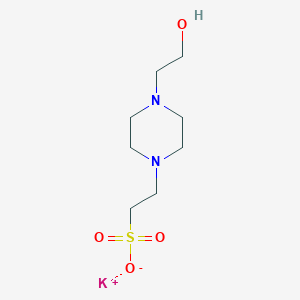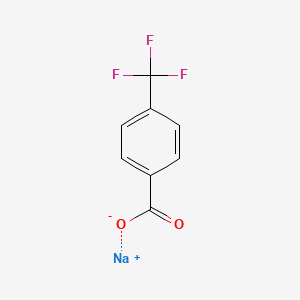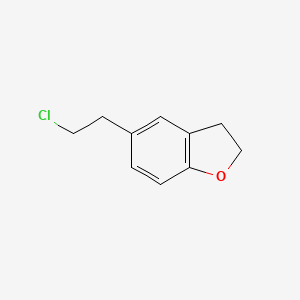
5-(2-Chloroethyl)-2,3-dihydrobenzofuran
Overview
Description
5-(2-Chloroethyl)-2,3-dihydrobenzofuran (5-CE-2,3-DHB) is a synthetic compound that has been used in scientific research for a variety of applications. It is a heterocyclic compound with a molecular weight of 212.02 g/mol and a melting point of 80-82°C. 5-CE-2,3-DHB is a cyclic ether and has been used as a model compound to study the properties of related compounds.
Scientific Research Applications
- Field : Environmental Protection and Human Health
- Summary : A study used WO3/Al2O3/graphite composite materials for an MEMS 2-CEES gas sensor (dichlorodiethyl sulfide simulation), and explored the corresponding sensing properties .
- Methods : The sensor was tested at a working temperature of 340 °C with a concentration of 2-CEES gas at 5.70 ppm .
- Results : The response of the sensor to 2-CEES gas was 69%, the response time was 5 s and the recovery time was 42 s. The sensor also demonstrated long-term stability and high selectivity .
- Field : Marine Biology
- Summary : A study assessed the response of marine rotifer, Brachionus plicatilis, to co-exposure to polystyrene microplastics and tris(2-chloroethyl) phosphate (TCEP) at different concentrations .
- Methods : The study included population growth, oxidative status, and transcriptomics .
- Results : The presence of 1 μm microplastics reversed the low population growth rate and high oxidative stress induced by TCEP to the normal level .
Application in Gas Sensing
Application in Toxicity Studies
- Field : Organic Chemistry
- Summary : Chloroethyl chloroformates (chemical formula: C3H4Cl2O2) are a pair of related chemical compounds. They can be used to form protecting groups and as N-dealkylating agents .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction or synthesis being performed .
- Results : The results or outcomes obtained would also depend on the specific reaction or synthesis being performed .
- Field : Industrial Chemistry
- Summary : 2-Chloroethanol (also called ethylene chlorohydrin or glycol chlorohydrin) is an organic chemical compound with the chemical formula HOCH2CH2Cl and the simplest beta-halohydrin (chlorohydrin). This compound was once produced on a large scale as a precursor to ethylene oxide .
- Methods : 2-Chloroethanol is produced by treating ethylene with hypochlorous acid .
- Results : The production of 2-Chloroethanol leads to the production of ethylene oxide .
Application in Protecting Groups and N-dealkylating Agents
Application in Production of Ethylene Oxide
- Field : Organic Chemistry
- Summary : Chloroethyl chloroformates (chemical formula: C3H4Cl2O2) are a pair of related chemical compounds. They can be used as N-dealkylating agents .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction or synthesis being performed .
- Results : The results or outcomes obtained would also depend on the specific reaction or synthesis being performed .
- Field : Industrial Chemistry
- Summary : 2-Chloroethanol (also called ethylene chlorohydrin or glycol chlorohydrin) is an organic chemical compound with the chemical formula HOCH2CH2Cl and the simplest beta-halohydrin (chlorohydrin). This compound was once produced on a large scale as a precursor to ethylene oxide .
- Methods : 2-Chloroethanol is produced by treating ethylene with hypochlorous acid .
- Results : The production of 2-Chloroethanol leads to the production of ethylene oxide .
Application in N-Dealkylation
Application in Precursor to Ethylene Oxide
properties
IUPAC Name |
5-(2-chloroethyl)-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWBUUHBGKOXGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648091 | |
| Record name | 5-(2-Chloroethyl)-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloroethyl)-2,3-dihydrobenzofuran | |
CAS RN |
943034-50-2 | |
| Record name | 5-(2-Chloroethyl)-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



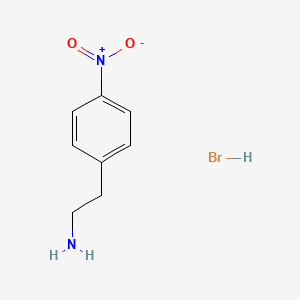


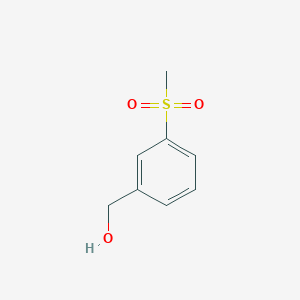
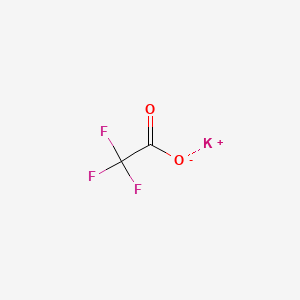
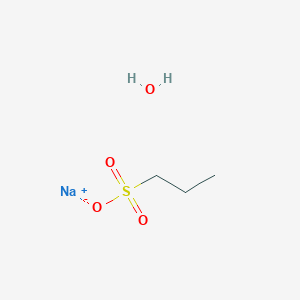
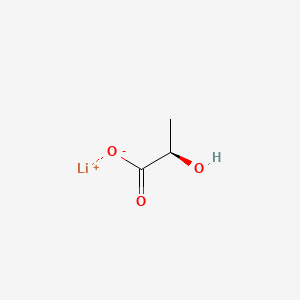
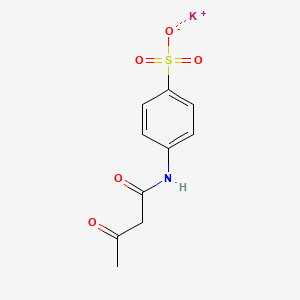
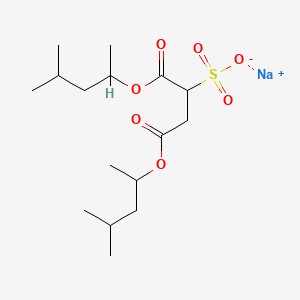
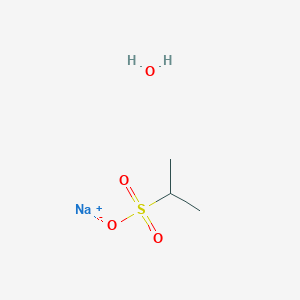
![Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate hydrate](/img/structure/B1593189.png)
